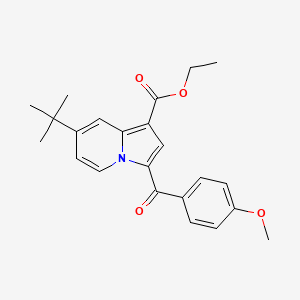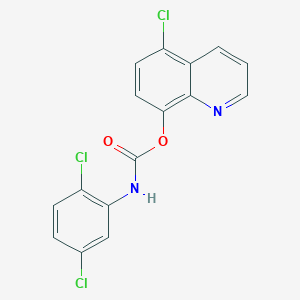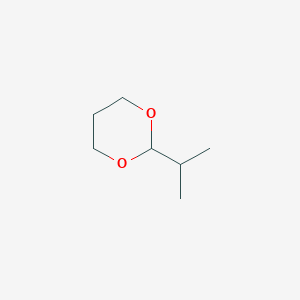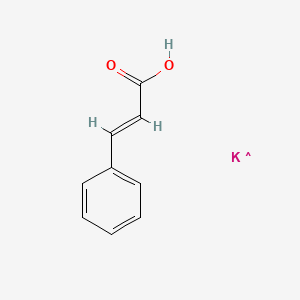
5-Bromo-2,4'-dimethoxychalcone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2,4’-dimethoxychalcone is a synthetic chalcone derivative with the molecular formula C17H15BrO3 and a molecular weight of 347.21 g/mol . Chalcones are a class of flavonoid compounds known for their diverse biological activities and are often used as precursors in the synthesis of various bioactive molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,4’-dimethoxychalcone typically involves the Claisen-Schmidt condensation reaction between 5-bromo-2,4-dimethoxybenzaldehyde and acetophenone . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the chalcone is complete.
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2,4’-dimethoxychalcone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chalcone to dihydrochalcones or other reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Dihydrochalcones or other reduced forms.
Substitution: Various substituted chalcones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment.
Wirkmechanismus
The mechanism of action of 5-Bromo-2,4’-dimethoxychalcone involves its interaction with various molecular targets and pathways. It has been shown to inhibit certain enzymes and signaling pathways involved in inflammation and cancer progression . The compound may exert its effects by modulating the activity of transcription factors, kinases, and other proteins involved in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-Hydroxy-2-bromo-4,5-dimethoxychalcone: Another chalcone derivative with similar structural features.
5’-Bromo-4,2’-dihydroxy-3-methoxychalcone: A related compound with different substitution patterns.
2,2’-Dihydroxy-4’,6’-dimethoxychalcone: Another chalcone with different functional groups.
Uniqueness
5-Bromo-2,4’-dimethoxychalcone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and methoxy groups contributes to its reactivity and potential bioactivity .
Eigenschaften
CAS-Nummer |
146275-78-7 |
|---|---|
Molekularformel |
C17H15BrO3 |
Molekulargewicht |
347.2 g/mol |
IUPAC-Name |
(E)-3-(5-bromo-2-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C17H15BrO3/c1-20-15-7-3-12(4-8-15)16(19)9-5-13-11-14(18)6-10-17(13)21-2/h3-11H,1-2H3/b9-5+ |
InChI-Schlüssel |
FEYWOYZUKWZTIC-WEVVVXLNSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/C2=C(C=CC(=C2)Br)OC |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=C(C=CC(=C2)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-methoxy-6-{(E)-[(2-methyl-5-nitrophenyl)imino]methyl}phenol](/img/structure/B11954314.png)






![5-[(4-Bromophenyl)amino]-5-oxopentanoic acid](/img/structure/B11954346.png)

![[(4-Chlorophenyl)amino][(cyclohexylideneamino)oxy]methanone](/img/structure/B11954370.png)


